

N-Chlorodimethylamine: A Comprehensive Technical Guide on its Discovery and History

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Compound of Interest

Compound Name: *N-Chlorodimethylamine*

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Abstract

N-Chlorodimethylamine ($(\text{CH}_3)_2\text{NCl}$), a prominent member of the N-halamine family of compounds, has a rich history intertwined with the development of disinfectants and synthetic organic chemistry. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and characterization of **N-Chlorodimethylamine**. It details the evolution of its synthetic methodologies, from early chlorination techniques to modern continuous flow processes. Comprehensive quantitative data, including physicochemical and spectroscopic properties, are presented in structured tables for clarity and comparative analysis. Detailed experimental protocols for its laboratory-scale synthesis are provided, alongside diagrams of key reaction mechanisms and experimental workflows to facilitate a deeper understanding of its chemical behavior and historical significance.

Introduction and Historical Context

The study of N-chloroamines, or N-halamines, dates back to the early 20th century, with their initial exploration driven by the need for effective and stable disinfecting agents. The pioneering work on chloramine-T by Dakin and Cohen in 1916 for wound disinfection laid the foundation for the investigation of a wide range of organic N-halamines. While a singular "discovery" paper for **N-Chlorodimethylamine** is not prominent in the historical literature, its synthesis is a logical extension of the early work on N-chloro-derivatives of amines. The first systematic study of the chemistry of N-bromamines and N-chloramines was comprehensively reviewed by Kovacic et

al. in 1970, by which time the synthesis and basic properties of simple N-chloroalkylamines like **N-Chlorodimethylamine** were well-established.

Historically, the interest in **N-Chlorodimethylamine** and related compounds has been twofold. Firstly, their role as reactive intermediates and chlorinating agents in organic synthesis has been extensively explored. Secondly, their formation as disinfection byproducts in water treatment processes, particularly with the use of chloramine, has been a subject of significant environmental and toxicological research. This has led to extensive studies on their formation, stability, and reactivity in aqueous environments.

Physicochemical and Spectroscopic Properties

N-Chlorodimethylamine is a volatile and reactive compound. Its key physicochemical and spectroscopic properties are summarized in the tables below, compiled from various sources.

Physicochemical Properties

Property	Value	Source
Molecular Formula	C ₂ H ₆ ClN	--INVALID-LINK--
Molecular Weight	79.53 g/mol	--INVALID-LINK--
Boiling Point	43-44 °C (decomposes)	--INVALID-LINK--
Density	0.991 g/cm ³	--INVALID-LINK--
CAS Number	1585-74-6	--INVALID-LINK--

Spectroscopic Data

Technique	Data	Source
UV-Vis Spectroscopy (λ _{max})	265 nm	--INVALID-LINK--
Mass Spectrometry (m/z)	79 (M ⁺), 44, 42, 38, 29	--INVALID-LINK--
¹ H NMR (CDCl ₃ , predicted)	2.95 ppm (s, 6H)	N/A
¹³ C NMR (CDCl ₃ , predicted)	46.5 ppm	N/A

Note: Experimental NMR data for **N-Chlorodimethylamine** is not readily available in the searched literature. The provided values are based on predictions and data from structurally similar compounds.

Synthesis of N-Chlorodimethylamine

The primary methods for the synthesis of **N-Chlorodimethylamine** involve the direct chlorination of dimethylamine. The two most common laboratory-scale chlorinating agents are sodium hypochlorite and N-chlorosuccinimide (NCS).

Synthesis via Sodium Hypochlorite

This method is cost-effective but requires careful control of reaction conditions to minimize side reactions.

Reaction Scheme: $(\text{CH}_3)_2\text{NH} + \text{NaOCl} \rightarrow (\text{CH}_3)_2\text{NCl} + \text{NaOH}$

Experimental Protocol:

- A solution of dimethylamine (1.0 equivalent) in a suitable organic solvent (e.g., dichloromethane) is prepared in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.
- The flask is cooled to 0-5 °C in an ice bath.
- An aqueous solution of sodium hypochlorite (1.0-1.1 equivalents) is added dropwise to the dimethylamine solution with vigorous stirring, while maintaining the temperature below 5 °C.
- After the addition is complete, the reaction mixture is stirred for an additional 1-2 hours at 0-5 °C.
- The organic layer is separated, washed with cold brine, and dried over anhydrous sodium sulfate.
- The solvent is removed under reduced pressure to yield **N-Chlorodimethylamine**. Due to its volatility and potential instability, it is often used directly in solution for subsequent reactions.

Synthesis via N-Chlorosuccinimide (NCS)

This method often provides higher selectivity and cleaner reaction profiles.

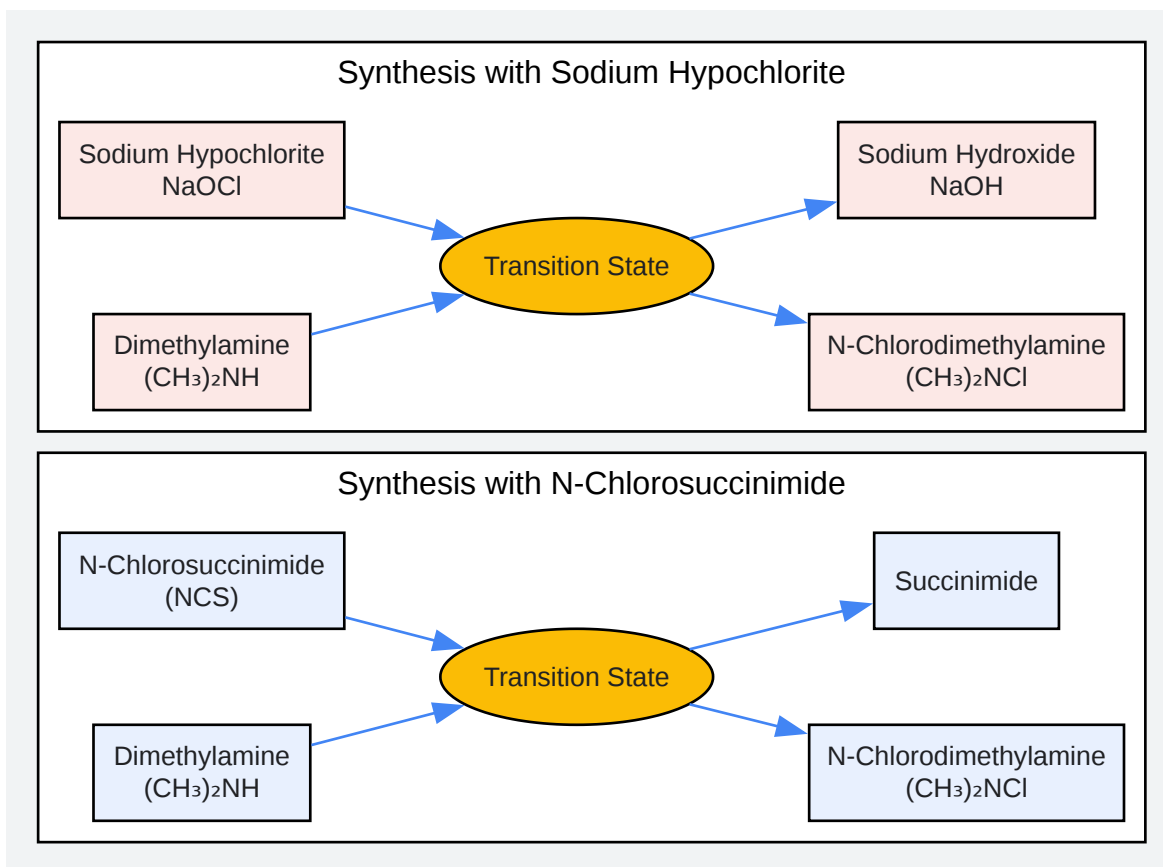
Reaction Scheme: $(\text{CH}_3)_2\text{NH} + \text{NCS} \rightarrow (\text{CH}_3)_2\text{NCl} + \text{Succinimide}$

Experimental Protocol:

- A solution of dimethylamine (1.0 equivalent) in dichloromethane is cooled to $-15\text{ }^\circ\text{C}$ in a dry ice/acetone bath.[\[1\]](#)
- N-Chlorosuccinimide (1.0 equivalent) is added portion-wise to the cooled solution, ensuring the temperature does not rise above $-5\text{ }^\circ\text{C}$.[\[1\]](#)
- The reaction mixture is stirred at this low temperature for several hours.[\[1\]](#)
- The succinimide byproduct is removed by filtration.
- The volatile **N-Chlorodimethylamine** can be isolated from the filtrate by vacuum distillation, though it is often used in situ.[\[1\]](#)

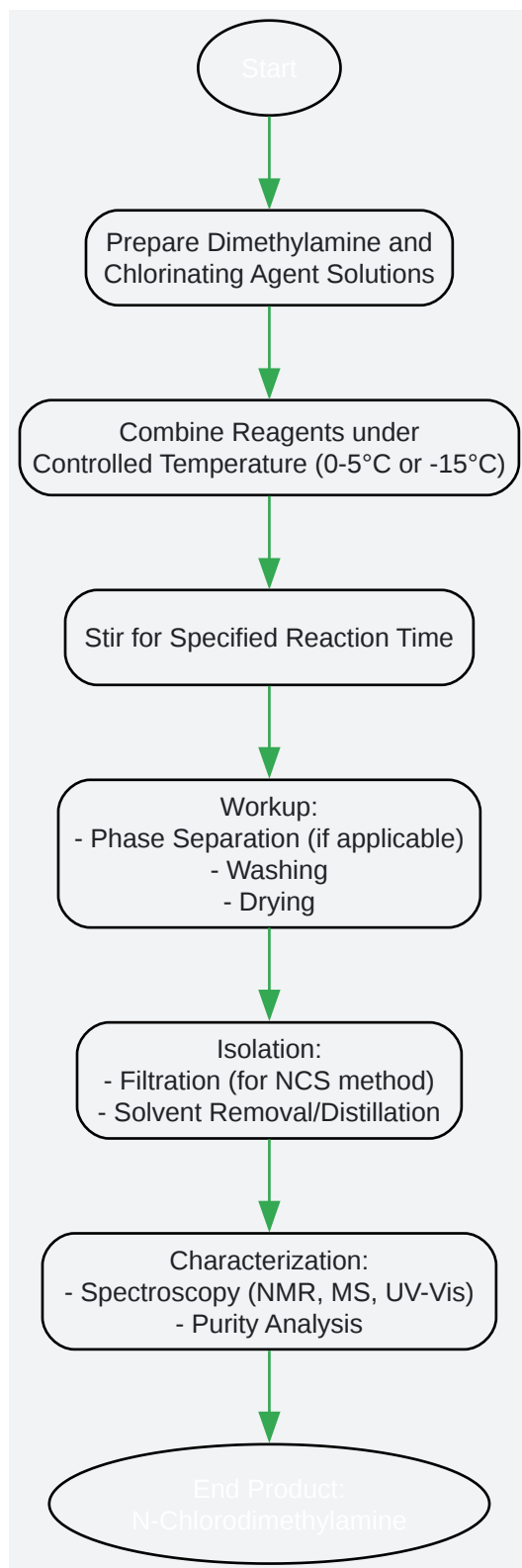
Reaction Mechanisms and Experimental Workflows

The synthesis of **N-Chlorodimethylamine** proceeds via an electrophilic chlorination mechanism. The diagrams below illustrate the reaction pathways and a general experimental workflow.



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Caption: Reaction mechanisms for the synthesis of **N-Chlorodimethylamine**.



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Caption: General experimental workflow for the synthesis of **N-Chlorodimethylamine**.

Applications and Significance

N-Chlorodimethylamine serves as a valuable reagent in organic synthesis, primarily as a chlorinating agent and a precursor for electrophilic amination reactions.[1][2] Its reactivity has been harnessed in the synthesis of various nitrogen-containing compounds.[2]

In the field of environmental science, the formation of **N-Chlorodimethylamine** during water disinfection with chloramines is a significant area of research.[1] It is considered a model compound for understanding the formation of potentially harmful disinfection byproducts, such as N-nitrosodimethylamine (NDMA).[3][4]

Furthermore, due to its biocidal properties, **N-Chlorodimethylamine** and other N-halamines have been investigated for their potential as antimicrobial agents in various applications.[2]

Conclusion

N-Chlorodimethylamine, a simple yet reactive N-halamine, holds a significant place in both synthetic organic chemistry and environmental science. While its specific discovery is not marked by a single event, its history is an integral part of the broader development of N-halamine chemistry. The synthetic routes to **N-Chlorodimethylamine** are well-established, offering researchers accessible methods for its preparation. A thorough understanding of its properties, synthesis, and reactivity is crucial for its effective application in research and for mitigating its potential environmental impact. This guide provides a foundational resource for professionals in drug development and chemical research, summarizing the key technical aspects of **N-Chlorodimethylamine**'s discovery and history.

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